Broussochalcone A is predominantly sourced from the bark and leaves of Broussonetia papyrifera. This plant is native to East Asia and has been traditionally used in herbal medicine. The extraction of Broussochalcone A from this plant involves methods such as solvent extraction and chromatographic techniques to isolate and purify the compound for further study.
Broussochalcone A falls under the category of flavonoids, specifically chalcones. Chalcones are characterized by their open-chain structure, which allows for various chemical modifications. This class of compounds is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
The synthesis of Broussochalcone A can be achieved through several methods, with the Claisen-Schmidt condensation being one of the most common. This method involves the reaction between an aromatic aldehyde and a ketone in the presence of a base, leading to the formation of chalcones.
Broussochalcone A has a molecular formula of C_16H_14O_4. Its structure features a characteristic chalcone framework consisting of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.
Broussochalcone A participates in various chemical reactions typical for chalcones, including:
The reactivity of Broussochalcone A can be exploited in synthetic organic chemistry to create derivatives with enhanced pharmacological properties. For instance, modifications at specific positions on the aromatic rings can yield compounds with improved antioxidant or anti-inflammatory activity.
The mechanism by which Broussochalcone A exerts its biological effects involves several pathways:
Studies indicate that Broussochalcone A effectively reduces inflammation markers and modulates signaling pathways associated with oxidative stress and inflammation.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation.
Broussochalcone A has several scientific uses:
BCA is predominantly isolated from Broussonetia papyrifera (L.) L’Hér. ex Vent. (paper mulberry), a dioecious tree within the Moraceae family. This species thrives across East Asia, Southeast Asia, and Polynesia, where it has been introduced historically [7] [8]. BCA accumulates in specialized tissues:
The biosynthesis of BCA follows the chalcone-flavonoid pathway (Figure 1):
Table 1: Distribution of BCA in Broussonetia papyrifera
Plant Part | BCA Concentration | Associated Compounds |
---|---|---|
Root Bark | 0.8–1.2% dry weight | Papyriflavonol A, Broussoaurone A |
Leaves | 0.3–0.6% dry weight | Quercetin, Luteolin |
Fruit | <0.1% dry weight | Dihydrochalcones, Stilbenes |
Environmental factors significantly influence BCA yield: UV exposure upregulates PAL and CHS enzymes, while nutrient stress enhances prenylation efficiency by 40–60% [7].
Broussonetia papyrifera has been integrated into ethnomedical systems for over two millennia, with BCA-implicated tissues serving specific therapeutic functions:
Mechanistically, traditional applications align with modern pharmacological findings: BCA’s anti-inflammatory properties correlate with its suppression of nitric oxide (NO) production in macrophages—a process unrecognized in historical practice yet chemically integral to its efficacy against “heat-clearing” and “detoxification” syndromes [5] [8]. The compound’s antioxidant capacity likely contributed to its historical use in age-related disorders, though early practitioners attributed these effects to “vital energy” modulation.
Table 2: Traditional Uses of BCA-Containing Plant Parts
Region | Plant Organ | Traditional Application | Modern Pharmacological Correlation |
---|---|---|---|
China | Root Bark | Edema, dysentery | Anti-inflammatory, antidiarrheal |
Korea | Leaves | Cough, skin infections | Antimicrobial, wound healing |
Polynesia | Bark | Diuresis, fever | Antioxidant, diuretic |
BCA (IUPAC: (E)-1-(2,4-Dihydroxy-3-[(2E)-3-methylbut-2-en-1-yl]phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one) exhibits distinctive structural features underpinning its reactivity:
Spectroscopic characterization reveals signature profiles:
Table 3: Spectroscopic Signatures of BCA
Technique | Critical Assignments | Structural Implication |
---|---|---|
¹H NMR | δ 7.83 (d, J=15.6 Hz, H-α) | α,β-unsaturated ketone |
¹³C NMR | δ 192.5 (C=O), 145.2 (C-β), 124.1 (C-α) | Conjugated enone system |
IR | 1645 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C aromatic) | Carbonyl and aromatic unsaturation |
HR-MS | m/z 340.1310 [M]⁺ | Molecular formula confirmation |
Structure-activity relationships (SAR) highlight essential pharmacophores:
Crystallographic analysis confirms the s-cis enone conformation and dihedral angle of 8.7° between rings A and B, facilitating optimal resonance delocalization. This geometric arrangement underpins BCA’s redox behavior and biological interactions, notably its inhibition of enzymatic targets like xanthine oxidase (IC₅₀ = 2.21 μM) and CYP2J2 [4] [1].
Table 4: Key Structural Elements and Functional Roles
Structural Element | Chemical Property | Biological Consequence |
---|---|---|
α,β-Unsaturated ketone | Electrophilic Cβ atom | Covalent inhibition of enzymes |
C-2' and C-4' hydroxyls | H-bond donation, metal chelation | Antioxidant via radical neutralization |
3-Methylbut-2-en-1-yl group | Lipophilicity enhancement | Improved cellular uptake |
The structural complexity of BCA necessitates advanced extraction techniques: reversed-phase HPLC with C18 columns (acetonitrile-water gradients) achieves >95% purity, while countercurrent chromatography resolves stereoisomeric impurities [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7